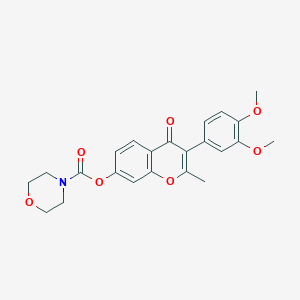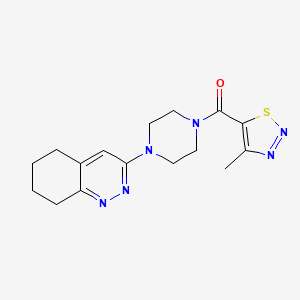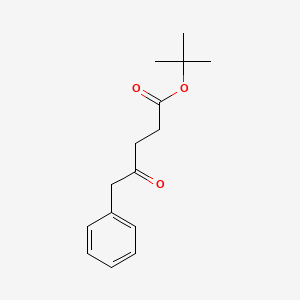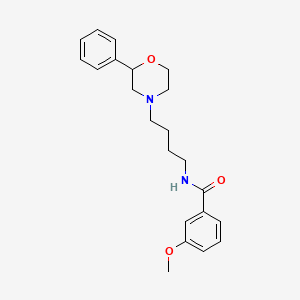![molecular formula C11H24O2Si B2394216 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 1403767-02-1](/img/structure/B2394216.png)
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol” is a chemical compound with the CAS Number: 1403767-02-1 . It has a molecular weight of 216.4 . The IUPAC name for this compound is ((1r,3r)-3-((tert-butyldimethylsilyl)oxy)cyclobutyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3/t9-,10- . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a freezer to maintain its stability .Scientific Research Applications
1. Synthesis of Carbocyclic Analogs
- Research by Legraverend et al. (1992) explored the synthesis of cis-3-amino-1-cyclobutanemethanol, leading to new carbocyclic analogues of oxetanocin A and G, which are related to 4-deazaadenosine and 7-deazaguanosine (Legraverend, Pecquet, Huet, & Bisagni, 1992).
2. Chromatographic Separation
- Mann et al. (1997) described the direct liquid chromatographic separation of enantiomers related to this compound, highlighting its importance in the synthesis of atorvastatin, a HMG-CoA reductase inhibitor (Mann, Palmer, & Hagen, 1997).
3. Electron-Acceptor-Sensitized Splitting
- Wenska and Paszyc (1990) investigated chloranil- and dicyanoanthracene-sensitized reactions involving similar compounds, leading to cyclobutane ring opening and the formation of monomers (Wenska & Paszyc, 1990).
4. Synthesis and Characterization of Disilacyclobutane Rings
- Lienhard et al. (2003) reported on the synthesis and characterization of cyano-substituted 1,3-disilacyclobutanes, providing insight into the behavior of similar cyclobutane structures (Lienhard, Wiegand, Apple, & Interrante, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is on the skin or in the eyes .
properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394133.png)

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2394135.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2394136.png)



![3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2394143.png)


![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/no-structure.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2394149.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)
